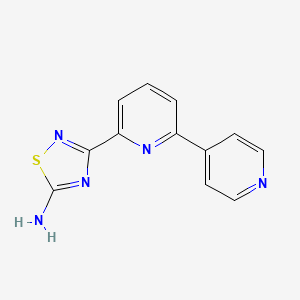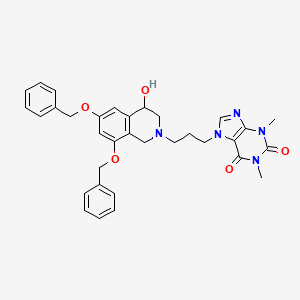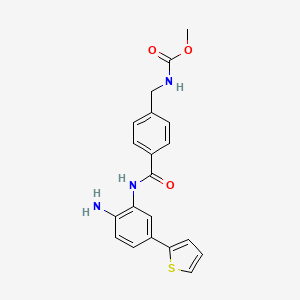
Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate is a complex organic compound that features a thiophene ring, an aromatic amine, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the amino and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
科学的研究の応用
Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may have therapeutic applications due to its structural similarity to other bioactive compounds.
作用機序
The mechanism of action of Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets. The thiophene ring and aromatic amine groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 4-((2-amino-5-(thiophen-2-yl)phenyl)carbamoyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
methyl N-[[4-[(2-amino-5-thiophen-2-ylphenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H19N3O3S/c1-26-20(25)22-12-13-4-6-14(7-5-13)19(24)23-17-11-15(8-9-16(17)21)18-3-2-10-27-18/h2-11H,12,21H2,1H3,(H,22,25)(H,23,24) |
InChIキー |
XPYFYVJCMDDGKF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


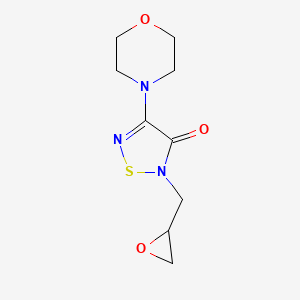
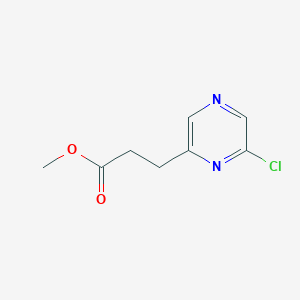
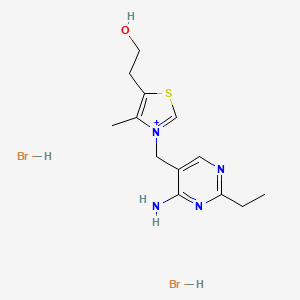
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
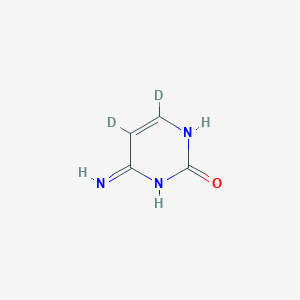
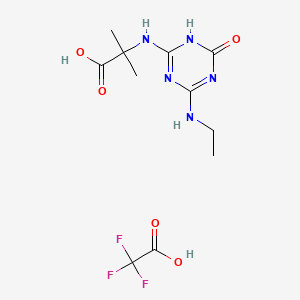
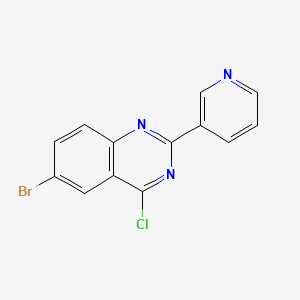
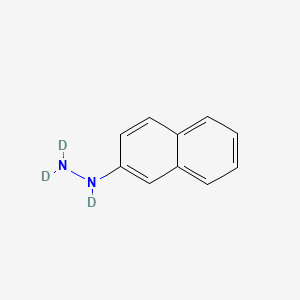
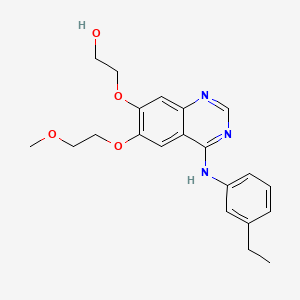
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
